

Natural Producers of N-pentadecanoyl-L-Homoserine Lactone: An In-depth Technical Guide

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Compound of Interest

Compound Name: *N-pentadecanoyl-L-Homoserine lactone*

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Introduction

N-pentadecanoyl-L-Homoserine lactone (C15-HSL) is a member of the N-acyl-homoserine lactone (AHL) family of signaling molecules involved in bacterial quorum sensing. This process allows bacteria to coordinate gene expression in a cell-density-dependent manner, regulating various physiological processes including virulence, biofilm formation, and motility. This technical guide provides a comprehensive overview of the known natural producers of C15-HSL, with a primary focus on the well-documented producer, *Yersinia pseudotuberculosis*. The guide details the quantitative production of this AHL, the experimental protocols for its identification and analysis, and the associated signaling pathways.

Confirmed Natural Producer: *Yersinia pseudotuberculosis*

Yersinia pseudotuberculosis, a Gram-negative enteric pathogen, is a confirmed natural producer of a diverse array of N-acyl-homoserine lactones, including **N-pentadecanoyl-L-Homoserine lactone** (C15-HSL)[1][2]. This bacterium possesses a complex and hierarchical quorum-sensing system that utilizes multiple AHLs to regulate gene expression.

Quorum Sensing Systems in *Yersinia pseudotuberculosis*

Y. pseudotuberculosis harbors two pairs of LuxR/I homologous quorum-sensing systems: YpsR/I and YtbR/I[3][4]. These systems are responsible for the synthesis of a wide range of AHLs. The AHL synthases, YpsI and YtbI, are responsible for producing these signaling molecules. Notably, the YtbI synthase is capable of directing the synthesis of the full spectrum of AHLs identified in this bacterium, including the long-chain C15-HSL[1][2]. The quorum-sensing system in *Y. pseudotuberculosis* is known to be involved in the regulation of motility and cell clumping[3][4].

Quantitative Data on C15-HSL Production

Comprehensive profiling of the AHLs produced by *Yersinia pseudotuberculosis* has been achieved using advanced analytical techniques. While absolute concentrations can vary depending on culture conditions, the relative abundance of different AHLs has been determined.

Table 1: Profile of N-acyl-homoserine lactones (AHLs) produced by wild-type *Yersinia pseudotuberculosis*

AHL Compound	Acyl Chain	3-oxo substitution	3-hydroxy substitution	Relative Molar Ratio (%)
N-Butanoyl-L-homoserine lactone	C4	No	No	Low
N-Hexanoyl-L-homoserine lactone	C6	No	No	Abundant
N-(3-Oxohexanoyl)-L-homoserine lactone	C6	Yes	No	Abundant
N-Heptanoyl-L-homoserine lactone	C7	No	No	Low
N-(3-Oxoheptanoyl)-L-homoserine lactone	C7	Yes	No	Abundant
N-Octanoyl-L-homoserine lactone	C8	No	No	Abundant
N-(3-Oxo-octanoyl)-L-homoserine lactone	C8	Yes	No	Abundant
... (and other AHLs)
N-Pentadecanoyl-L-homoserine lactone	C15	No	No	Present

This table is a summary based on the findings of Ortori et al. (2007), which identified at least 24 different AHLs produced by *Y. pseudotuberculosis*, with acyl chains ranging from C4 to C15. The term "Abundant" refers to the most biologically relevant AHLs, while "Low" and "Present" indicate detection at lower relative concentrations. For precise molar ratios, refer to the original publication.[\[1\]](#)[\[2\]](#)

Experimental Protocols

The identification and quantification of C15-HSL and other AHLs from bacterial cultures require sensitive and specific analytical methods. The following protocol is based on the comprehensive profiling performed on *Yersinia pseudotuberculosis*[\[1\]](#)[\[2\]](#).

Extraction of AHLs from Bacterial Supernatant

- **Bacterial Culture:** Grow *Yersinia pseudotuberculosis* in a suitable liquid medium (e.g., Luria-Bertani broth) to the desired cell density.
- **Cell Removal:** Centrifuge the bacterial culture to pellet the cells.
- **Supernatant Collection:** Carefully collect the cell-free supernatant.
- **Solvent Extraction:** Perform a liquid-liquid extraction of the supernatant using a non-polar solvent such as dichloromethane or ethyl acetate. This step partitions the AHLs into the organic phase.
- **Drying and Reconstitution:** Evaporate the organic solvent to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in a small volume of a suitable solvent (e.g., methanol or acetonitrile) for analysis.

Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

A powerful method for the comprehensive profiling of AHLs is liquid chromatography coupled to a hybrid quadrupole-linear ion trap mass spectrometer (LC-QqQLIT)[\[1\]](#)[\[2\]](#).

- **Chromatographic Separation:** Inject the reconstituted extract into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system

equipped with a C18 reverse-phase column. Use a gradient elution program with solvents such as water and acetonitrile, both often containing a small amount of formic acid to improve ionization.

- Mass Spectrometric Detection: The eluent from the LC system is introduced into the mass spectrometer.
 - Ionization: Use a suitable ionization source, such as electrospray ionization (ESI) in positive ion mode.
 - Data Acquisition: Employ an information-dependent acquisition (IDA) method. This involves a survey scan to detect potential AHL parent ions, followed by triggered product ion scans (MS/MS) on these ions.
 - Identification: Identify AHLs based on their retention time and the presence of characteristic fragment ions in the MS/MS spectra. A common fragment ion for AHLs is at m/z 102, which corresponds to the protonated homoserine lactone ring.

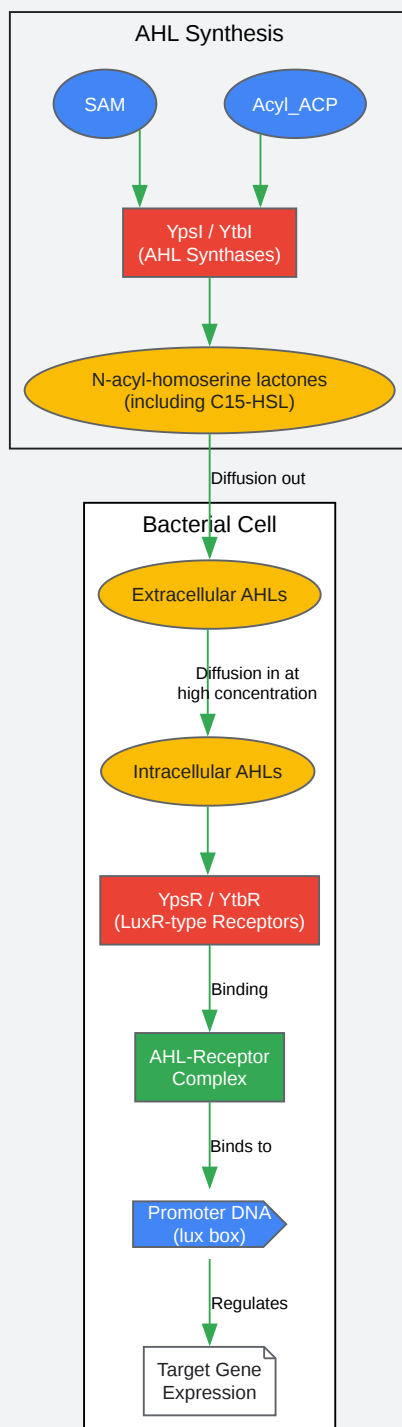
Signaling Pathways and Molecular Interactions

The quorum-sensing circuitry in *Yersinia pseudotuberculosis* is intricate and involves a hierarchical regulatory cascade.

AHL Synthesis and Reception

N-acyl-homoserine lactones are synthesized by LuxI-family synthases. In *Y. pseudotuberculosis*, these are YpsI and YtbI. These enzymes utilize S-adenosylmethionine (SAM) and specific acyl-acyl carrier proteins (acyl-ACPs) as substrates to produce the corresponding AHLs. The YtbI synthase is responsible for the production of the full range of AHLs, including C15-HSL^{[1][2]}.

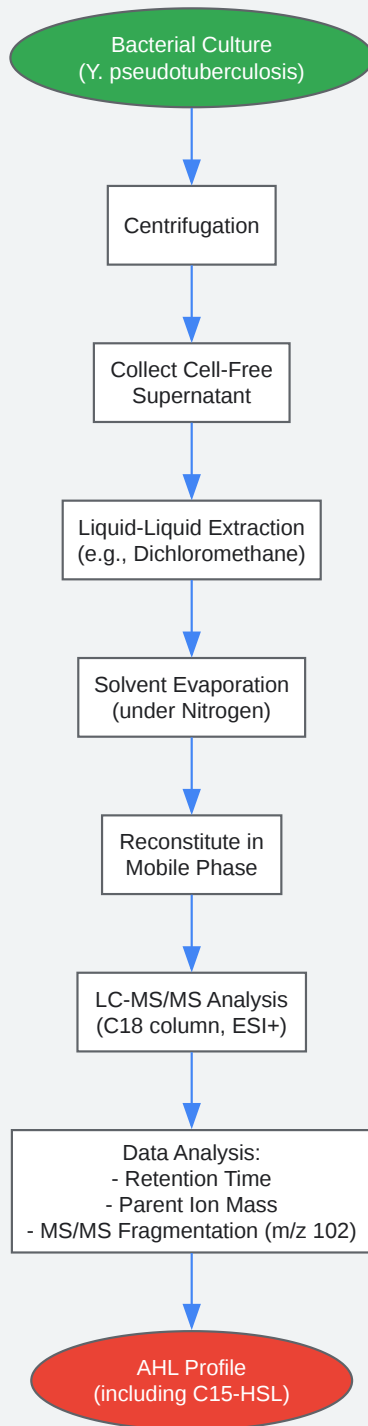
Once the extracellular concentration of AHLs reaches a certain threshold, they diffuse back into the bacterial cells and bind to their cognate LuxR-family transcriptional regulators, YpsR and YtbR. This binding typically leads to the dimerization of the LuxR-type protein, which then binds to specific DNA sequences (lux boxes) in the promoter regions of target genes, thereby activating or repressing their transcription. While the specific receptor for C15-HSL has not been definitively identified, it is presumed to be one of the LuxR homologs, YpsR or YtbR.

General AHL Signaling Pathway in *Yersinia pseudotuberculosis*[Click to download full resolution via product page](#)

Caption: General AHL quorum sensing pathway in *Y. pseudotuberculosis*.

Experimental Workflow for AHL Profiling

The process of identifying and quantifying AHLs from a bacterial culture involves several key steps, from sample preparation to instrumental analysis.

Workflow for AHL Profiling in *Yersinia pseudotuberculosis*[Click to download full resolution via product page](#)

Caption: Experimental workflow for AHL identification.

Conclusion

Yersinia pseudotuberculosis stands as the primary confirmed natural producer of **N-pentadecanoyl-L-Homoserine lactone**. The presence of this long-chain AHL, alongside a diverse array of other signaling molecules, highlights the complexity of the quorum-sensing networks within this pathogen. The detailed experimental protocols, particularly those employing LC-MS/MS, are essential for the accurate identification and relative quantification of C15-HSL and other AHLs. Further research is warranted to elucidate the specific receptor for C15-HSL within the YpsR/YtbR system and to identify the precise downstream genetic targets regulated by this long-chain signaling molecule. A deeper understanding of these pathways could provide novel targets for the development of anti-virulence strategies against *Yersinia* infections.

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